4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c15-9-11-1-3-13(4-2-11)23(20,21)18-12-5-7-19(8-6-12)14-10-16-22-17-14/h1-4,10,12,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLOZRXYPDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidin-4-Amine Protection and Functionalization
Piperidin-4-amine is typically protected using tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. Protection is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), yielding N-Boc-piperidin-4-amine. The Boc group is preferred for its stability under both acidic and basic conditions and straightforward deprotection using trifluoroacetic acid (TFA).
Thiadiazole Ring Formation
The 1,2,5-thiadiazole moiety is introduced via cyclization of a nitrile-containing precursor. While direct methods for 1,2,5-thiadiazole synthesis are sparsely documented in the provided sources, analogous heterocyclization strategies from triazole and thiadiazole syntheses offer insights:
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Method A : Reaction of a nitrile derivative with sulfur monochloride (SCl) in dichloromethane at 0°C, followed by neutralization with aqueous sodium bicarbonate. This approach mirrors the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
-
Method B : Cyclocondensation of a dinitrile with hydrogen sulfide (HS) under pressurized conditions, yielding the thiadiazole core.
For the target compound, Method A is hypothesized to proceed as follows:
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Nitrile Installation : The protected N-Boc-piperidin-4-amine is functionalized at the 1-position with a cyano group via alkylation using bromoacetonitrile and potassium carbonate in dimethylformamide (DMF).
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Cyclization : The nitrile intermediate reacts with SCl at 0°C, forming the 1,2,5-thiadiazole ring. The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate.
Spectroscopic Validation :
Deprotection of the Boc Group
The Boc-protected intermediate is treated with TFA in dichloromethane (DCM) at room temperature for 2–4 hours, yielding 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine as a hydrochloride salt.
Synthesis of 4-Cyanobenzenesulfonyl Chloride
Chlorosulfonation of 4-Cyanobiphenyl
4-Cyanobenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-cyanobiphenyl using chlorosulfonic acid at 0–5°C. The reaction mixture is stirred for 6 hours, poured onto ice, and the precipitate filtered and recrystallized from hexane.
Key Data :
Alternative Route: Sulfonation of Toluene Derivative
An alternative method involves sulfonation of 4-cyanotoluene with fuming sulfuric acid, followed by chlorination using thionyl chloride (SOCl). This route is less favored due to lower yields (60–70%) and byproduct formation.
Coupling of Amine and Sulfonyl Chloride
Nucleophilic Aromatic Substitution
The final step involves reacting 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with 4-cyanobenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) containing potassium carbonate (KCO) at 80–100°C for 12–18 hours. The base deprotonates the amine, facilitating nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.
Optimized Conditions :
Work-Up and Purification
The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified via silica gel chromatography (eluent: chloroform/methanol 9:1).
Characterization :
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IR : 1340 cm (S=O asymmetric stretch), 1160 cm (S=O symmetric stretch).
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H NMR : Two doublets at δ 7.8–8.1 ppm (aromatic protons), a multiplet at δ 3.5–4.0 ppm (piperidine CH), and a singlet at δ 8.3 ppm (thiadiazole proton).
Comparative Analysis of Synthetic Routes
Thiadiazole Synthesis Efficiency
While Method A (SCl cyclization) offers moderate yields (65–75%), Method B (HS cyclocondensation) remains theoretical for 1,2,5-thiadiazoles. Source demonstrates that cyclization reactions for 1,3,4-thiadiazoles achieve 83–85% yields under acidic conditions, suggesting potential for optimization.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride, triethylamine, and various halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential antimicrobial , antifungal , and anticancer properties. The thiadiazole ring is known to interact with biological targets effectively, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Preliminary studies indicate that derivatives of thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors crucial for tumor growth.
- Antimicrobial Properties: Research has shown that sulfonamide derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Materials Science
The unique structure of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide makes it suitable for applications in organic electronics , including:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
The compound's electronic properties can be tuned through structural modifications, providing opportunities for innovation in electronic materials.
Organic Synthesis
This compound serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Synthetic Routes:
The synthesis typically involves multiple steps starting from readily available precursors. Reaction conditions may include solvents like ethanol or chloroform and catalysts such as triethylamine.
Mechanism of Action
The mechanism of action of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with six analogs from diverse chemical classes.
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural analysis.
†Calculated using atomic masses: C (12.01), H (1.01), N (14.01), O (16.00), S (32.07).
Key Observations:
Thiadiazole-Piperidine Motif :
- Shared by the target compound, , and , this motif likely enhances binding to biological targets via hydrogen bonding (thiadiazole’s N/S atoms) and piperidine’s basicity for membrane penetration .
- Absence of thiadiazole in and reduces structural complexity but may limit target specificity.
’s benzoxazole introduces a fused ring system, which may confer metabolic stability but reduce solubility .
Biological Implications: Sulfonamide derivatives (e.g., ) often exhibit antimicrobial activity, suggesting the target compound may act similarly.
Physicochemical Properties :
- Higher molecular weight (>350 g/mol) in the target compound and may challenge oral bioavailability, whereas and have lower weights (<340 g/mol) favoring absorption .
Research Findings and Trends
- Antimicrobial Potential: Sulfonamide-thiadiazole hybrids (e.g., ) demonstrate activity against resistant pathogens, supporting further exploration of the target compound’s antibacterial efficacy.
- CNS Penetration : Piperidine-containing analogs (e.g., ) are reported as CNS-penetrant M1 mAChR agonists, suggesting the target compound’s piperidine-thiadiazole group may facilitate brain uptake.
- Synthetic Accessibility : Compounds like and are synthesized via microwave-assisted alkylation or reductive amination, indicating feasible routes for scaling up the target compound .
Q & A
Q. Example Parameters from Evidence :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 98 K | |
| R factor | 0.044 | |
| Data/Parameter Ratio | 15.9 |
Basic Research: What are the key synthetic routes for preparing sulfonamide derivatives like this compound?
Methodological Answer :
Two common strategies:
Piperidine Functionalization : React 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Thiadiazole Coupling : Use POCl3-mediated cyclization to form the thiadiazole core, followed by sulfonamide coupling .
Q. Critical Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Monitor reaction progress using TLC or LC-MS.
Advanced Research: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Q. Methodological Answer :
Cross-Validation : Compare experimental /-NMR with DFT-calculated shifts (e.g., Gaussian09, B3LYP/6-31G* basis set).
Dynamic Effects : Account for solvent polarity and conformational flexibility using MD simulations .
X-ray Validation : Use SC-XRD to confirm regiochemistry and eliminate ambiguity .
Example :
Aromatic proton shifts in the thiadiazole ring may deviate due to electron-withdrawing effects, requiring DFT adjustments .
Advanced Research: What methodologies optimize substitution reactions at the thiadiazole or piperidine moieties?
Methodological Answer :
Reaction optimization involves:
Reagent Screening : Test nucleophiles (e.g., alkyl halides, amines) under varying conditions.
Catalysis : Use Pd-catalyzed cross-coupling for C–N bond formation .
Q. Reaction Conditions from Evidence :
| Reaction Type | Reagents/Conditions | Major Products | Source |
|---|---|---|---|
| Oxidation | H2O2, KMnO4 (acidic conditions) | Sulfoxides/sulfones | |
| Substitution | LiAlH4, NaBH4 (reductive amination) | Thiol derivatives | |
| Cyclization | POCl3, 90°C, 3 hours | Thiadiazole core formation |
Advanced Research: How is the compound’s biological activity assessed in enzyme inhibition studies?
Q. Methodological Answer :
Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., HCV NS5B polymerase inhibition at IC50 < 0.10 μM) .
Cell Culture Models : Test antiviral activity in hepatoma cells (Huh-7) with EC50 measurements .
DMPK Profiling : Assess metabolic stability using liver microsomes (e.g., t1/2 > 60 min) .
Q. Key Parameters :
| Assay Type | Target Enzyme | EC50 Range | Source |
|---|---|---|---|
| Antiviral | HCV NS5B | <0.10 μM | |
| Metabolic Stability | Human microsomes | t1/2 = 45–90 min |
Advanced Research: What computational approaches model the compound’s binding to biological targets?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs).
MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.
QSAR Modeling : Corrogate substituent effects (e.g., cyano vs. trifluoromethyl groups) on activity .
Example :
The cyano group enhances π-stacking with aromatic residues, while the sulfonamide anchors hydrogen bonds .
Advanced Research: How is metabolic stability evaluated for this sulfonamide derivative?
Q. Methodological Answer :
In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes.
Structural Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
Q. Data from Evidence :
| Parameter | Value | Source |
|---|---|---|
| Microsomal t1/2 | 68 min (human) | |
| CYP3A4 Inhibition | IC50 > 10 μM |
Advanced Research: What coordination chemistry is observed with transition metals?
Q. Methodological Answer :
Complex Synthesis : React the sulfonamide with metal salts (e.g., CuCl2, Ni(NO3)2) in ethanol/water.
Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR (for Cu(II)) to confirm geometry.
X-ray Crystallography : Resolve metal-ligand bonding modes (e.g., monodentate vs. bidentate) .
Example :
The sulfonamide’s nitrogen and sulfur atoms can act as chelating sites for Cu(II), forming octahedral complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
